

# Technical Sourcing Guide: Optically Pure (1S)-1-(2,5-Dimethylphenyl)ethanamine[1][2]

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## Compound of Interest

**Compound Name:** (1S)-1-(2,5-dimethylphenyl)ethanamine

**CAS No.:** 4187-33-1

**Cat. No.:** B1588656

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## Executive Summary & Chemical Identity[1][2][3]

Why This Molecule Matters: **(1S)-1-(2,5-Dimethylphenyl)ethanamine** (also known as (S)-2,5-dimethyl- $\alpha$ -methylbenzylamine) is a high-value chiral building block.[1][2] Its structural rigidity, provided by the ortho-methyl group, and the lipophilicity of the 2,5-dimethyl pattern make it a critical scaffold for modulating potency and metabolic stability in kinase inhibitors and GPCR ligands.[1][2]

However, its sourcing is fraught with risk. The steric hindrance at the 2-position makes enantioselective synthesis challenging, often leading to lower enantiomeric excess (ee) in commercial batches compared to unhindered analogs like 1-phenylethylamine.[1][2] Procuring "97% purity" is insufficient; you must validate the stereochemical purity.

## Chemical Specifications

Property	Specification
IUPAC Name	(1S)-1-(2,5-dimethylphenyl)ethanamine
Common Name	(S)-2,5-Dimethyl- $\alpha$ -methylbenzylamine
CAS Number	91251-26-2 (Note: This CAS is often used for the racemate; specific enantiomers may not have unique CAS numbers in all catalogs.[1][2][3] Verify via structure/CoA).
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N
Molecular Weight	149.23 g/mol
Chiral Center	C1 (Benzylic position)
Key Impurities	(1R)-enantiomer, 2,5-dimethylacetophenone (precursor), Boron/Metal residues (if synthetic). [1]

## Sourcing Landscape: Catalog vs. Custom

The supply chain for this amine is bifurcated. Catalog suppliers often resell resolution-derived material, while custom synthesis houses use asymmetric hydrogenation or enzymatic transamination.[1][2]

### Tier 1: Validated Catalog Suppliers (Small Scale < 100g)

Use for: Hit-to-lead, initial SAR exploration.[1][2]

- Sigma-Aldrich (Merck):
  - Product: AldrichCPR series (often part of the "Rare Chemical Library").
  - Risk: High cost, variable lead times.
  - Verification:[1][2]
- BLD Pharmatech:

- Strength: Strong inventory of chiral amines.
- Risk: Batch-to-batch consistency in ee.
- Verification:[1]
- Alfa Chemistry:
  - Strength: diverse salt forms (HCl, free base).
  - Verification:[1]

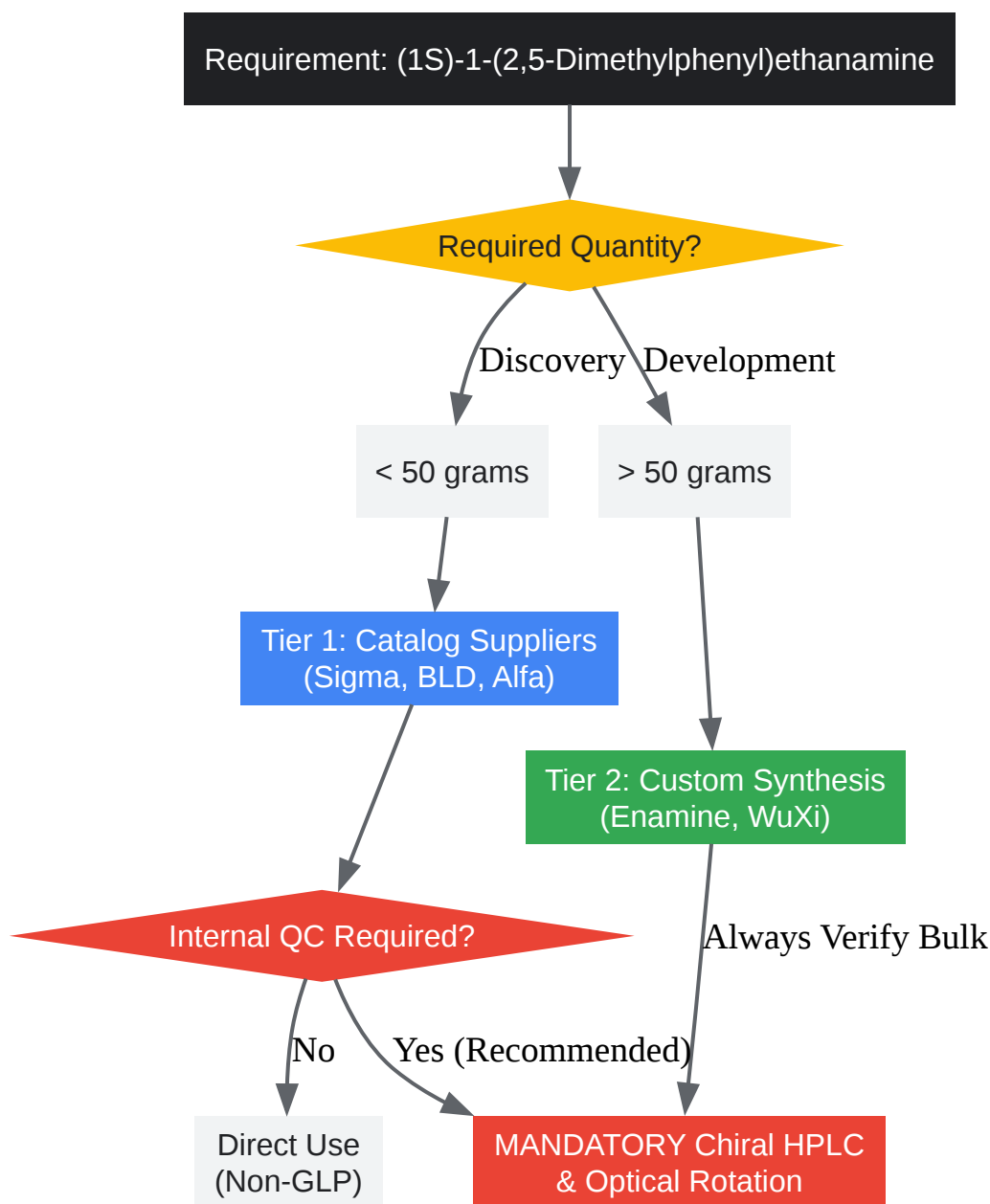
## Tier 2: Custom Synthesis & Bulk (Scale > 100g)

Use for: Process development, GLP tox batches.[1]

- Enamine: Specializes in chiral building blocks; likely uses enzymatic routes for high ee.
- WuXi AppTec: Capable of asymmetric hydrogenation routes for kg-scale.[1][2]

## Sourcing Decision Logic

The following diagram illustrates the decision matrix for procuring this specific chiral amine based on project stage and purity requirements.



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Figure 1: Strategic sourcing decision tree emphasizing the necessity of QC for bulk orders.

## Quality Assurance: The "Trust but Verify" Protocol

Due to the steric bulk of the 2,5-dimethyl substitution, "off-the-shelf" chiral resolution often stalls at 90-95% ee.[1][2] For pharmaceutical applications, you require >98% ee.

### Protocol A: Chiral HPLC Method (Self-Validating)

Causality: Standard C18 columns cannot separate enantiomers. You must use a polysaccharide-based stationary phase.[1][2] The 2,5-dimethyl group adds lipophilicity, requiring a non-polar mobile phase.[1][2]

Instrument: HPLC with UV Diode Array Detector (DAD). Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5  $\mu$ m).[1][2][4] Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

- Note: Diethylamine is critical to suppress peak tailing of the primary amine. Flow Rate: 1.0 mL/min. Temperature: 25°C. Detection: UV @ 210 nm (amine absorption) and 254 nm (aromatic).[1]

Acceptance Criteria:

- Chemical Purity: > 98.0% (Area under curve).
- Enantiomeric Excess (ee): > 98.0% (Calculated as  $\frac{A - B}{A + B} \times 100$ ).
- Retention Time: The (S)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).

## Protocol B: Optical Rotation[1]

- Standard: approx.  $-40^\circ$  to  $-50^\circ$  (c=1, Methanol).[1][5]
- Warning: Optical rotation is concentration and temperature-dependent.[1] It is a qualitative check, not quantitative for ee > 95%. Rely on HPLC for release.

## Synthesis Context & Impurity Profiling[4]

Understanding how the supplier makes the chemical helps you predict impurities.

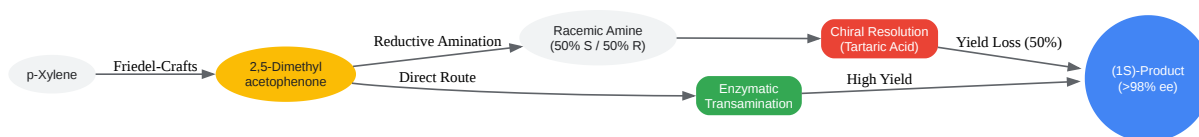
### Route 1: Reductive Amination (Racemic) + Resolution[1]

- Precursor: 1-(2,5-dimethylphenyl)ethanone.[1][2][6]

- Process: Reaction with ammonia/reductant to form racemate, followed by crystallization with chiral tartaric acid.
- Risk: Residual resolving agent (tartaric acid) and lower ee if recrystallization is rushed.

## Route 2: Enzymatic Transamination (High Purity)[1]

- Process: Transaminase enzyme converts the ketone directly to the (S)-amine using an amine donor (e.g., isopropylamine).[1]
- Benefit: Typically yields >99% ee.
- Risk: Residual protein/enzyme (check solution clarity).[1]



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Figure 2: Comparison of synthesis routes. Enzymatic routes (green) are preferred for higher purity.[1]

## Procurement Specifications (Copy-Paste for RFQ)

When requesting quotes from suppliers (Tier 2), do not just ask for the CAS number. Attach this specification sheet to avoid receiving racemic or low-quality material.

Parameter	Requirement	Method
Appearance	Colorless to pale yellow liquid/solid	Visual
Chemical Purity	≥ 98.0%	HPLC / GC
Enantiomeric Excess	≥ 98.5% (S-isomer)	Chiral HPLC
Identity	Conforms to Structure	<sup>1</sup> H-NMR (CDCl <sub>3</sub> )
Water Content	≤ 0.5%	Karl Fischer
Specific Rotation	Report Value	Polarimetry

## References

- Sigma-Aldrich. 1-(2,5-Dimethylphenyl)ethanamine Product Sheet. Retrieved from .[1]
- PubChem. Compound Summary: 1-(2,5-Dimethylphenyl)ethanamine.[1] Retrieved from .[1]
- Phenomenex. Chiral HPLC Separation Guide. Retrieved from .[1]
- MDPI. Synthesis of 1-(2,5-Dimethylphenyl)ethan-1-one (Precursor). Molbank 2024.[6] Retrieved from .[1]

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## Sources

- 1. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [[cymitquimica.com](https://www.cymitquimica.com)]
- 2. N,N-Dimethylphenylethylamine | C<sub>10</sub>H<sub>15</sub>N | CID 25125 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. [alfa-chemistry.com](https://www.alfa-chemistry.com) [[alfa-chemistry.com](https://www.alfa-chemistry.com)]

- [4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases \[yakhak.org\]](#)
- [5. \(S\)-\(-\)-N,N-二甲基-1-苯乙胺 97% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [6. mdpi.com \[mdpi.com\]](#)
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